2-Bromophenyl benzenesulfonate
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Overview
Description
2-Bromophenyl benzenesulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromophenyl benzenesulfonate typically involves the sulfonation of 2-bromophenol followed by esterification. One common method includes the reaction of 2-bromophenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonate ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Bromophenyl benzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, such as nitration or halogenation.
Reduction: The sulfonate group can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination in the presence of a catalyst like iron(III) bromide (FeBr3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Phenol Derivatives: From nucleophilic substitution reactions.
Substituted Aromatic Compounds: From electrophilic aromatic substitution reactions.
Reduced Sulfonates: From reduction reactions.
Scientific Research Applications
2-Bromophenyl benzenesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.
Materials Science: Employed in the synthesis of polymers and other materials with specific properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Bromophenyl benzenesulfonate involves its interaction with nucleophiles and electrophiles. The bromine atom and the sulfonate group play crucial roles in these interactions. The bromine atom can be displaced by nucleophiles, while the sulfonate group can participate in electrophilic aromatic substitution reactions. These interactions lead to the formation of various products depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenyl benzenesulfonate
- 2-Iodophenyl benzenesulfonate
- 4-Bromophenyl benzenesulfonate
Uniqueness
2-Bromophenyl benzenesulfonate is unique due to the presence of the bromine atom, which imparts specific reactivity patterns compared to its chloro and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine but less reactive than iodine. This makes this compound a versatile compound in organic synthesis and other applications .
Properties
CAS No. |
41480-10-8 |
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Molecular Formula |
C12H9BrO3S |
Molecular Weight |
313.17 g/mol |
IUPAC Name |
(2-bromophenyl) benzenesulfonate |
InChI |
InChI=1S/C12H9BrO3S/c13-11-8-4-5-9-12(11)16-17(14,15)10-6-2-1-3-7-10/h1-9H |
InChI Key |
OAILHIDJWLPOJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2Br |
Origin of Product |
United States |
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